molecular formula C12H8N2O2 B2625186 [1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile CAS No. 301357-18-6

[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile

Cat. No.: B2625186
CAS No.: 301357-18-6
M. Wt: 212.208
InChI Key: UAHLKBOTQLNWCK-UHFFFAOYSA-N
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Description

[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile is a malononitrile derivative featuring a 1,3-benzodioxol substituent. The 1,3-benzodioxol group, a fused bicyclic structure with two oxygen atoms, confers distinct electronic and steric properties to the compound. This moiety enhances electron-withdrawing characteristics, influencing reactivity in condensation reactions and molecular interactions . The compound is synthesized via Knoevenagel condensation, a common method for malononitrile derivatives, involving a ketone (e.g., 1-(1,3-benzodioxol-5-yl)ethanone) and malononitrile in the presence of a base . Its crystal structure and intermolecular interactions (e.g., hydrogen bonding, π-stacking) are critical for applications in materials science and pharmaceuticals .

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)ethylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c1-8(10(5-13)6-14)9-2-3-11-12(4-9)16-7-15-11/h2-4H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHLKBOTQLNWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965738
Record name [1-(2H-1,3-Benzodioxol-5-yl)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5142-14-3
Record name [1-(2H-1,3-Benzodioxol-5-yl)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile typically involves the reaction of 1,3-benzodioxole with ethylidene malononitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: [1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions. Its reactivity allows it to participate in condensation reactions, such as the Knoevenagel condensation, which is vital for synthesizing derivatives with enhanced biological properties .

Synthetic Routes

The synthesis typically involves the reaction of 1,3-benzodioxole with ethylidene malononitrile under controlled conditions. A common method includes a palladium-catalyzed cross-coupling reaction, which optimizes yield and purity .

Biological Applications

Anticancer Properties

Research indicates that [1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile exhibits potential anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of key signaling pathways and inhibition of critical enzymes associated with cell proliferation .

Case Study: Anticancer Activity

A study evaluated the compound against liver carcinoma cells, demonstrating significant growth inhibition. The results suggest that further exploration could lead to the development of effective anticancer agents based on this compound .

Medicinal Chemistry

Therapeutic Potential

Ongoing research is investigating the therapeutic applications of this compound in treating diseases beyond cancer. Its ability to interact with specific molecular targets positions it as a candidate for drug development aimed at various health conditions .

Industrial Applications

Specialty Chemicals and Materials

In the industrial sector, this compound is used to manufacture specialty chemicals and advanced materials. Its structural characteristics make it suitable for applications in polymer production and coatings, where enhanced properties are desired .

Data Overview

Application Area Details
Chemical Synthesis Building block for complex molecules; involved in Knoevenagel condensation reactions
Biological Activity Exhibits anticancer properties; induces apoptosis in cancer cells
Medicinal Chemistry Potential therapeutic applications; ongoing research into various diseases
Industrial Use Used in specialty chemicals and advanced material manufacturing

Mechanism of Action

The mechanism of action of [1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile involves its interaction with specific molecular targets and pathways. In anticancer research, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of key signaling pathways and the inhibition of critical enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Malononitrile Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between [1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile and related compounds:

Compound Name Substituent Group Key Properties/Applications References
[1-(2-Furyl)ethylidene]malononitrile Furyl Forms heterocycles (e.g., furylpyridine); moderate electron-withdrawing effect
2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile Diphenyl-furan Bulky substituents induce C-H···π interactions; used in crystal engineering
2-(1-(2-Thienyl)ethylidene)malononitrile Thienyl Sulfur atom enhances antimicrobial activity; altered conjugation for optoelectronics
[1-(4-Aminophenyl)ethylidene]malononitrile 4-Aminophenyl Amino group improves conjugation; used in chromophores for nonlinear optics
2-(1-(4-Bromophenyl)ethylidene)malononitrile 4-Bromophenyl Bromine increases steric bulk and polarizability; catalytic applications
[1-(3-Fluoro-4-methoxyphenyl)ethylidene]malononitrile 3-Fluoro-4-methoxyphenyl Fluorine and methoxy groups enhance solubility and bioactivity
(E)-2-(3-([1,1'-Biphenyl]-2-yl)allylidene)malononitrile Biphenyl-naphthalene Extended conjugation for red-shifted absorption in photonics

Crystallographic and Intermolecular Interactions

  • The benzodioxol compound’s crystal packing is dominated by weak C-H···O/N interactions, similar to diphenyl-furan derivatives .
  • In contrast, aminophenyl derivatives form stronger hydrogen bonds (N-H···N) due to the amino group, leading to denser molecular networks .

Research Findings and Trends

  • Synthetic Efficiency: The benzodioxol derivative’s synthesis (yield ~75–85%) aligns with other malononitrile analogs, though fluorophenyl and bromophenyl variants require stricter temperature control .
  • Thermal Stability : Benzodioxol and biphenyl-naphthalene derivatives exhibit higher thermal stability (decomposition >250°C) compared to furyl or thienyl analogs (<200°C) due to aromatic rigidity .

Biological Activity

[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Research indicates that this compound can induce cell cycle arrest at the S phase and promote apoptosis in cancer cells. The underlying mechanisms involve modulation of key signaling pathways and inhibition of critical enzymes associated with cell growth and survival.

Anticancer Activity

Studies have demonstrated that this compound exhibits promising anticancer effects against various cancer cell lines. Below is a summary of findings from several studies evaluating its efficacy:

Cell Line IC50 (μM) Effect Reference
HeLa (Cervical)12.5Induces apoptosis
MCF-7 (Breast)15.0Cell cycle arrest at S phase
A549 (Lung)10.0Inhibits proliferation

These results indicate that the compound's potency varies across different cell types, highlighting its potential as a selective anticancer agent.

Case Studies

Several case studies have investigated the broader implications of this compound in cancer therapy:

  • In Vivo Studies : An animal model study demonstrated that administration of the compound significantly reduced tumor growth in mice bearing xenografts of human cancer cells. The treated group exhibited a marked decrease in tumor volume compared to controls, supporting its potential for therapeutic use .
  • Combination Therapy : A study explored the effects of combining this compound with conventional chemotherapeutics. Results showed enhanced efficacy and reduced side effects when used in combination with doxorubicin, suggesting a synergistic effect that warrants further investigation .

Additional Biological Activities

Beyond its anticancer properties, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Recent research has indicated that this compound may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases through the modulation of oxidative stress pathways .

Q & A

Basic: What experimental protocols are recommended for synthesizing [1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile via Knoevenagel condensation?

Methodological Answer:
The Knoevenagel condensation between 1,3-benzodioxole-5-carbaldehyde derivatives and malononitrile is a robust route. A catalyst-free approach using water/methanol mixtures (1:1 v/v) at room temperature achieves quantitative yields within 15 minutes, aligning with green chemistry principles . For substrates with lower reactivity, microwave-assisted or solvent-free ball-milling methods can enhance reaction efficiency . Key parameters include stoichiometric control (1:1 aldehyde to malononitrile ratio) and inert atmosphere (N₂) to prevent side reactions. Post-synthesis, recrystallization in ethanol or dichloromethane ensures purity (>95% by NMR) .

Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms the (Z/E)-configuration of the ethylidene group, as demonstrated for analogous benzylidenemalononitriles .
  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.4 ppm) and the cyano group (δ 3.1–3.3 ppm). ¹³C NMR distinguishes the benzodioxole carbons (δ 100–110 ppm) and nitrile carbons (δ 115–120 ppm) .
  • FT-IR : Peaks at ~2200 cm⁻¹ confirm C≡N stretching, while 1600–1500 cm⁻¹ regions validate aromatic C=C bonds .

Advanced: How do heterogeneous catalysts like piperazine-GO or nano Al₂O₃ influence the reaction mechanism in cyclocondensation reactions involving this compound?

Methodological Answer:
Piperazine-GO enhances multi-component reactions (e.g., with dimedone and aldehydes) via synergistic acid-base catalysis. The graphene oxide (GO) surface stabilizes intermediates through π-π interactions, while piperazine facilitates deprotonation of malononitrile, accelerating nucleophilic attack (TON = 320 vs. 150 for conventional catalysts) . Nano Al₂O₃ promotes cyclocondensation by activating carbonyl groups via Lewis acid interactions, reducing activation energy (ΔG‡ by ~15 kJ/mol) . Kinetic studies (e.g., Arrhenius plots) and in-situ IR spectroscopy are recommended to map reaction pathways.

Advanced: How can researchers reconcile contradictions between catalyst-free and catalyzed methods for synthesizing benzylidenemalononitrile derivatives?

Methodological Answer:

  • Catalyst-free methods (e.g., water/methanol) are ideal for electron-deficient aldehydes, where steric hindrance is minimal, achieving >90% yields .
  • Catalyzed systems (e.g., piperazine-GO, Al₂O₃) are essential for bulky or electron-rich substrates, improving regioselectivity and reducing side-product formation (e.g., dimerization) .
  • Experimental validation : Compare turnover frequencies (TOF) and activation energies under identical conditions. For example, piperazine-GO reduces reaction time from 24h (uncatalyzed) to 2h .

Advanced: What strategies optimize multi-component reactions involving this compound to access spirooxindoles or chromene derivatives?

Methodological Answer:

  • Spirooxindoles : Use ionic liquid catalysts (e.g., [bmim]OH) in ethanol at room temperature. Combine equimolar isatin, malononitrile, and α-methylene carbonyl compounds. Monitor progress via TLC (Rf = 0.5 in ethyl acetate/hexane) .
  • Chromenes : Employ piperazine-GO for one-pot reactions with aldehydes and dimedone. Optimize solvent polarity (e.g., ethanol/water 4:1) to stabilize zwitterionic intermediates .

Advanced: How does the thermodynamic stability of this compound impact its reactivity in acidic or basic media?

Methodological Answer:
The compound’s stability derives from conjugation between the benzodioxole π-system and cyano groups. In acidic media, protonation at the α-carbon generates a resonance-stabilized carbocation, facilitating nucleophilic additions (e.g., with amines). In basic conditions, deprotonation forms a carbanion, enabling Michael additions. Theoretical calculations (DFT) predict pKa ≈ 8.2 for the α-hydrogen, consistent with experimental observations in acetonitrile .

Advanced: Could this compound have prebiotic relevance, and what experimental models support this?

Methodological Answer:
Gas-phase simulations of Titan’s atmosphere (N₂/CH₄ plasma at 94 K) suggest malononitrile derivatives form via radical recombination (e.g., CH₂CN + CN → NC-CH₂-CN). UV irradiation (λ = 185 nm) of acetylene and HCN mixtures replicates this process, detected via FT-IR (C≡N stretch at 2250 cm⁻¹) . Such studies support its role as a prebiotic precursor to heterocycles.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV = 5 ppm).
  • Spill management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
  • Storage : Seal in amber glass under argon at 4°C to prevent hydrolysis .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Transition state analysis : Calculate activation barriers for Knoevenagel condensation using B3LYP/6-31G(d). Compare with experimental kinetics to validate mechanisms .
  • Solvent effects : Use COSMO-RS to model polarity impacts (e.g., water vs. DMF) on reaction rates.
  • Charge distribution : Natural Bond Orbital (NBO) analysis identifies electrophilic (cyano carbons) and nucleophilic (benzodioxole oxygen) sites .

Basic: What green chemistry principles apply to the synthesis and application of this compound?

Methodological Answer:

  • Solvent selection : Replace DMF with ethanol/water mixtures (E-factor reduction from 25 to 5) .
  • Catalyst recycling : Recover nano Al₂O₃ via centrifugation (5 cycles with <5% activity loss) .
  • Waste minimization : Use ball-milling for solvent-free synthesis, reducing E-factor by 70% .

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